4-(3-Fluorophenyl)-1-butene

Descripción general

Descripción

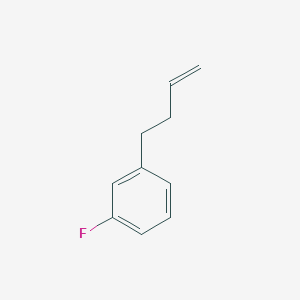

4-(3-Fluorophenyl)-1-butene is an organic compound characterized by a butene chain substituted with a fluorophenyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Fluorophenyl)-1-butene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated precursor. For instance, 3-fluorophenylboronic acid can be coupled with 4-bromo-1-butene under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Fluorophenyl)-1-butene can undergo various chemical reactions, including:

Oxidation: The double bond in the butene chain can be oxidized to form epoxides or diols.

Reduction: The compound can be hydrogenated to form 4-(3-Fluorophenyl)butane.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Epoxides or diols.

Reduction: 4-(3-Fluorophenyl)butane.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C10H9F

- Molecular Weight : Approximately 168.18 g/mol

- Structure : The compound features a butene chain with a double bond between the first and second carbon atoms, attached to a 3-fluorophenyl group at the fourth carbon.

The presence of the fluorine substituent significantly alters the electronic properties of the phenyl ring, enhancing its reactivity and potential biological activity.

Chemistry

4-(3-Fluorophenyl)-1-butene serves as a valuable building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is utilized in the construction of more complex organic molecules through various chemical reactions such as:

- Suzuki Coupling : A common method for forming carbon-carbon bonds.

- Nucleophilic Substitution : The fluorine atom can be replaced by other functional groups, enabling the creation of diverse derivatives.

Biology

Research has indicated potential biological applications for this compound:

- Precursor for Bioactive Compounds : The compound is explored as a precursor in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.

- Interaction Studies : Investigations into how this compound interacts with enzymes and receptors may reveal insights into its therapeutic effects and potential anti-inflammatory or anticancer properties.

Medicine

In medicinal chemistry, this compound is being studied for:

- Drug Development : Its unique structure may enhance pharmacokinetic properties, making it a candidate for designing new drugs with improved efficacy.

- Fluorine's Role : The presence of fluorine atoms can improve binding affinity to biological targets due to enhanced hydrogen bonding capabilities.

Industry

The compound finds applications in industrial settings:

- Production of Specialty Chemicals : It is used in creating specialty chemicals and materials that benefit from the unique properties imparted by the fluorine atom.

- Polymer Synthesis : Its derivatives are utilized in producing polymers and coatings with enhanced performance characteristics.

Case Studies

Several studies have documented the applications and effects of this compound:

Mecanismo De Acción

The mechanism of action of 4-(3-Fluorophenyl)-1-butene depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its fluorophenyl group can interact with specific molecular targets, potentially affecting enzyme activity or receptor binding .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Fluorophenyl)-1-butene: Similar structure but with the fluorine atom on the para position.

4-(3-Chlorophenyl)-1-butene: Chlorine substituent instead of fluorine.

4-(3-Methylphenyl)-1-butene: Methyl group instead of fluorine.

Uniqueness

4-(3-Fluorophenyl)-1-butene is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

4-(3-Fluorophenyl)-1-butene is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antibacterial, and other pharmacological effects.

Chemical Structure

The compound can be represented structurally as follows:

This indicates a butene chain with a fluorinated phenyl group, which is crucial for its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with fluorinated phenyl groups can enhance binding affinity to specific cancer-related proteins, thereby increasing their cytotoxic effects against various cancer cell lines.

Case Study: Fluorinated Compounds

In a study examining the effects of fluorinated compounds on cancer cell lines, it was found that:

- Compound : 4-fluorobenzamide derivatives (similar to this compound)

- Cell Lines Tested : HepG2 and HeLa

- IC50 Values : Ranged from 0.39 to 4.85 μM against cancer cells, showing comparable efficacy to standard chemotherapeutics like doxorubicin .

The presence of the fluorine atom was noted to enhance the interaction with the active sites of target enzymes involved in cancer progression.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Similar compounds have shown activity against various bacterial strains.

Comparative Analysis of Antibacterial Efficacy

| Compound Type | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |

|---|---|---|

| Fluorinated Benzamides | 1 µg/mL | Helicobacter pylori |

| Non-fluorinated Analogues | >128 µg/mL | Staphylococcus aureus |

The data suggests that the incorporation of fluorine into the structure significantly enhances antibacterial potency .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and bacterial metabolism.

- Molecular Docking Studies : These studies suggest that the fluorine atom allows for stronger interactions with amino acid residues in target proteins, enhancing binding affinity and specificity .

Toxicity and Safety Profile

While many derivatives exhibit promising biological activity, it is essential to evaluate their toxicity profiles. For instance:

Propiedades

IUPAC Name |

1-but-3-enyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKWOKGXBVXLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641168 | |

| Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248-12-6 | |

| Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.